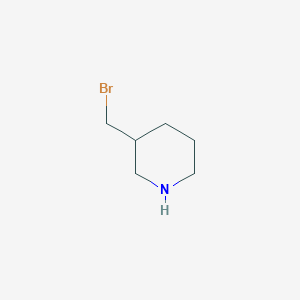

3-(Bromomethyl)piperidine

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(bromomethyl)piperidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12BrN/c7-4-6-2-1-3-8-5-6/h6,8H,1-5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMGZHQGOTPGBQL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)CBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12BrN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 3 Bromomethyl Piperidine

Regioselective Bromination Approaches

Achieving regioselectivity is a paramount challenge in the synthesis of substituted piperidines. For 3-(bromomethyl)piperidine, this involves the specific bromination of the methyl group at the 3-position of the piperidine (B6355638) ring, avoiding reactions at other positions.

Radical Bromination of 3-Methylpiperidine (B147322) Derivatives

Radical bromination is a common and effective method for introducing a bromine atom onto a carbon adjacent to a stabilizing group. In the case of 3-methylpiperidine, this method targets the methyl group for bromination.

A widely employed method for the synthesis of compounds like this compound involves the radical bromination of a corresponding methyl-substituted precursor using N-bromosuccinimide (NBS). This reaction, often referred to as the Wohl-Ziegler reaction, is initiated by a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, and is typically carried out under thermal or photochemical conditions. wikipedia.org The role of NBS is to provide a low, constant concentration of bromine (Br₂) in the reaction mixture. masterorganicchemistry.com The reaction proceeds through a free-radical chain mechanism where the initiator generates a radical, which then abstracts a hydrogen atom from the methyl group of the 3-methylpiperidine derivative, forming a more stable benzylic-type radical. This radical then reacts with Br₂ to yield the desired this compound and a bromine radical, which continues the chain reaction. masterorganicchemistry.com To prevent the amine group of the piperidine from interfering with the radical reaction, it is often protected with a suitable protecting group, such as a tert-butoxycarbonyl (Boc) group. guidechem.com

Table 1: Reagents for Radical Bromination

| Reagent | Function |

|---|---|

| N-Bromosuccinimide (NBS) | Brominating agent |

| Azobisisobutyronitrile (AIBN) | Radical initiator |

| Benzoyl Peroxide | Radical initiator |

The efficiency and selectivity of the radical bromination using NBS are highly dependent on the reaction conditions. The choice of solvent is critical; non-polar solvents such as carbon tetrachloride (CCl₄) or dichloromethane (B109758) (DCM) are commonly used. CCl₄ is particularly effective as the succinimide (B58015) byproduct is insoluble and floats, indicating the reaction's completion. wikipedia.orgreddit.com However, due to its toxicity and environmental concerns, alternative solvents like trifluorotoluene have been proposed. wikipedia.org The reaction temperature is typically at the reflux temperature of the chosen solvent to ensure thermal decomposition of the radical initiator and propagation of the radical chain reaction. Careful control of the stoichiometry of NBS is also important to avoid over-bromination or other side reactions. reddit.com Work-up procedures often involve filtering off the succinimide byproduct and purifying the product through distillation or chromatography.

Table 2: Typical Conditions for Radical Bromination

| Parameter | Condition |

|---|---|

| Solvent | Carbon Tetrachloride (CCl₄) or Dichloromethane (DCM) |

| Temperature | Reflux (~60–80°C) |

| Initiator | AIBN or Benzoyl Peroxide |

Conversion from 3-(Hydroxymethyl)piperidine Precursors

An alternative and often more selective route to this compound involves the conversion of a 3-(hydroxymethyl)piperidine precursor. This method avoids the potential for multiple brominations that can occur in radical reactions.

The conversion of the primary alcohol in 3-(hydroxymethyl)piperidine to the corresponding bromide can be effectively achieved using reagents like phosphorus tribromide (PBr₃) or hydrobromic acid (HBr). PBr₃ is a particularly common and efficient reagent for converting primary and secondary alcohols to alkyl bromides. byjus.comcommonorganicchemistry.com The reaction is typically carried out in an inert solvent such as dichloromethane or tetrahydrofuran (B95107) (THF) at controlled temperatures, often between 0°C and room temperature, to minimize side reactions. HBr can also be used, sometimes in the form of a solution in acetic acid. lookchem.com These methods generally provide high yields and good selectivity for the desired hydroxyl-to-bromine exchange.

The reaction of an alcohol with phosphorus tribromide proceeds through a mechanism that involves the activation of the hydroxyl group. The oxygen atom of the alcohol acts as a nucleophile, attacking the electrophilic phosphorus atom of PBr₃. byjus.commasterorganicchemistry.com This initial step forms a protonated phosphite (B83602) ester intermediate, converting the hydroxyl group into a good leaving group. A bromide ion, displaced in the initial attack or from another molecule of PBr₃, then acts as a nucleophile and attacks the carbon atom bearing the activated hydroxyl group via an Sₙ2 mechanism. masterorganicchemistry.comwikipedia.org This backside attack results in the displacement of the leaving group and the formation of the alkyl bromide with an inversion of stereochemistry if the carbon center is chiral. commonorganicchemistry.commasterorganicchemistry.com The Sₙ2 nature of this reaction makes it highly suitable for primary and secondary alcohols but less effective for tertiary alcohols due to steric hindrance. byjus.comwikipedia.org The driving force for the reaction is the formation of the strong P-O bond in the phosphorous acid byproduct. masterorganicchemistry.com

Emerging Synthetic Protocols

Continuous flow chemistry has emerged as a powerful technology for the synthesis of chemical compounds, offering significant advantages in scalability, safety, and efficiency over traditional batch processing. organic-chemistry.orgrsc.org These systems allow for precise control over reaction parameters such as temperature, pressure, and residence time, leading to improved yields and selectivities. organic-chemistry.org The application of flow chemistry is particularly valuable for synthesizing α-chiral piperidines and other substituted derivatives that are key structural motifs in medicinal compounds. organic-chemistry.orgacs.org

A notable application is the rapid synthesis of enantioenriched α-substituted piperidines from N-(tert-butylsulfinyl)-bromoimine and Grignard reagents. organic-chemistry.org This process, conducted in a continuous flow setup, produces a variety of functionalized piperidines in high yields (typically over 80%) and with excellent diastereoselectivity (>90:10 dr) within minutes. acs.org The ability to smoothly scale up the reaction highlights its practical utility for producing drug precursors. organic-chemistry.orgacs.org Flow systems have also been developed for electrochemical reactions, such as the anodic methoxylation of N-formylpiperidine to create precursors for 2-substituted piperidines, demonstrating the versatility of this technology. nih.gov The enhanced safety and reproducibility afforded by continuous flow reactors make them suitable for industrial-scale production.

Table 1: Optimization of Continuous Flow Synthesis of (RS,R)-ε-bromo sulfinamide 3b

| Entry | Concentration (M) | Residence Time (s) | Yield (%) |

|---|---|---|---|

| 1 | 0.1 | 90 | 75 |

| 2 | 0.1 | 180 | 88 |

| 3 | 0.1 | 270 | 87 |

| 4 | 0.2 | 180 | 86 |

| 5 | 0.4 | 180 | 85 |

Data sourced from a study on the rapid synthesis of α-chiral piperidines via a highly diastereoselective continuous flow protocol. acs.org

The demand for sustainable and efficient methods for synthesizing nitrogen heterocycles has spurred interest in biocatalysis. nih.gov Nature's biocatalysts offer high enantio- and regio-selectivity under mild conditions, making them ideal for constructing complex chiral piperidines. nih.gov While a specific biocatalyst for the direct synthesis of this compound is not explicitly documented, general chemoenzymatic strategies for producing stereo-defined 3- and 3,4-substituted piperidines have been developed. nih.govacs.org

One such approach combines chemical synthesis with biocatalysis for the asymmetric dearomatization of activated pyridines. nih.govacs.org A key step in this process is a stereoselective one-pot cascade involving an amine oxidase and an ene imine reductase, which converts N-substituted tetrahydropyridines into piperidines with precise stereochemistry. nih.gov This method has proven effective in the synthesis of precursors for pharmaceuticals like the antipsychotic drug Preclamol and the ovarian cancer therapy Niraparib. nih.govacs.org Other biocatalytic methods include the use of immobilized enzymes, such as Candida antarctica lipase (B570770) B (CALB), to catalyze multicomponent reactions for the synthesis of polyfunctionalized piperidines in high yields. rsc.orgrsc.org Furthermore, engineered hydroxylase enzymes have been used for the scalable C–H oxidation of carboxylated piperidines, creating hydroxylated intermediates that can undergo further modular reactions. chemistryviews.org

Table 2: Chemoenzymatic Synthesis of Stereo-defined Piperidines

| Starting Material | Key Transformation | Enzyme(s) | Product | Overall Yield | Enantiomeric Excess (ee) |

|---|---|---|---|---|---|

| 3-(3-methoxyphenyl)pyridine | Asymmetric dearomatization | EneIRED-01 / EneIRED-05 | (R)-(+)- and (S)-(−)-Preclamol | ≥50% | 96% |

| 3-(4-bromophenyl)pyridine | Asymmetric dearomatization | Not Specified | (S)-N-Boc-3-(4-bromophenyl)piperidine | 61% (3 steps) | 99% |

| 4-(pyridin-3-yl)aniline | Asymmetric dearomatization | Not Specified | (S)-N-Boc-3-(4-aminophenyl)piperidine | 29% (overall) | 93% |

Data derived from research on chemo-enzymatic dearomatization of activated pyridines. nih.gov

Stereoselective and Enantioselective Synthesis Strategies

The stereocontrolled synthesis of substituted piperidines is crucial for developing pharmacologically active molecules. Chiral induction during the formation of the piperidine ring can be achieved through several conceptual approaches: using substrates from the chiral pool, employing chiral auxiliaries, or utilizing asymmetric catalysis. researchgate.net The asymmetric Mannich reaction, for instance, is a powerful tool for creating the piperidine core with defined stereochemistry. researchgate.net

Inspired by biosynthesis, a general method to assemble multi-substituted chiral piperidines has been developed using a stereoselective three-component vinylogous Mannich-type reaction. rsc.org This approach uses a functionalized dienolate to create chiral 2,3-dihydropyridinone adducts, which serve as versatile building blocks for various piperidine compounds. rsc.org Another strategy involves the copper(II) carboxylate promoted intramolecular carboamination of unactivated olefins. nih.gov This oxidative cyclization provides access to N-functionalized pyrrolidines and piperidines, and when starting with enantiomerically enriched substrates, can produce cis-2,5-disubstituted rings with very high diastereoselectivity. nih.gov These methods exemplify how chirality can be strategically introduced and relayed during the ring-forming step to control the final stereochemistry of the piperidine product.

While a direct asymmetric synthesis of this compound is challenging, several powerful methods have been developed to access enantioenriched 3-substituted piperidines, which are valuable precursors. A significant breakthrough is the rhodium-catalyzed asymmetric reductive Heck reaction. snnu.edu.cnnih.gov This cross-coupling approach utilizes pyridine- and sp2-hybridized boronic acids to react with a phenyl pyridine-1(2H)-carboxylate. snnu.edu.cn The reaction proceeds via an asymmetric carbometalation of the dihydropyridine (B1217469) intermediate to furnish 3-substituted tetrahydropyridines in high yields and excellent enantioselectivity. snnu.edu.cnnih.gov A subsequent reduction step provides access to a wide array of enantioenriched 3-piperidines, including precursors to clinically used drugs like Preclamol and Niraparib. snnu.edu.cnnih.gov

Another effective strategy is the catalytic enantioselective bromocyclization of olefinic amides. rsc.org Using amino-thiocarbamate catalysts, this method produces enantioenriched 2-substituted 3-bromopiperidines. These intermediates can then be transformed into the desired 3-substituted piperidines through a rearrangement mediated by a silver salt. rsc.org This process has been successfully applied to the synthesis of the dopaminergic drug Preclamol. rsc.org These advanced catalytic methods provide reliable access to chiral 3-substituted piperidine scaffolds, which can be further functionalized to yield derivatives analogous to this compound.

Table 3: Rh-Catalyzed Asymmetric Synthesis of 3-Substituted Tetrahydropyridines

| Boronic Acid Substituent | Product | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|

| 4-MeO-Ph | 3o | 96 | 99 |

| 3-MeO-Ph | 3r | 94 | 99 |

| 4-F-Ph | 3t | 94 | 99 |

| 4-Cl-Ph | 3u | 97 | 99 |

| 4-Br-Ph | 3v | 93 | 99 |

| 2-F-Ph | 3y | 25 | 99 |

Data from a study on the Rh-catalyzed asymmetric synthesis of 3-piperidines from arylboronic acids. snnu.edu.cn

Protection Group Chemistry in Synthesis

In the multistep synthesis of complex molecules like substituted piperidines, protecting groups are essential tools. organic-chemistry.org A protecting group temporarily masks a reactive functional group to prevent it from participating in a reaction, allowing other parts of the molecule to be modified selectively. organic-chemistry.org For the synthesis of this compound and its derivatives, the secondary amine of the piperidine ring is typically protected.

The most common protecting group for this purpose is the tert-butoxycarbonyl (Boc) group. guidechem.com The Boc group converts the nucleophilic amine into a non-nucleophilic carbamate, thus preventing unwanted side reactions during subsequent synthetic steps, such as the introduction or modification of the bromomethyl substituent. organic-chemistry.orgguidechem.com For example, the synthesis of tert-butyl this compound-1-carboxylate involves the use of the Boc group to protect the piperidine nitrogen. guidechem.com The Boc group is advantageous because it is stable under a wide range of reaction conditions but can be readily removed under acidic conditions when its protective function is no longer needed. organic-chemistry.org This "orthogonal" protection strategy is fundamental in modern organic synthesis, enabling the construction of complex and highly functionalized piperidine structures. organic-chemistry.org

Synthesis of N-Protected this compound Derivatives (e.g., N-Boc, N-Benzyl)

N-Boc-3-(bromomethyl)piperidine:

The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under a variety of reaction conditions and its facile removal under acidic conditions. tcichemicals.com The synthesis of N-Boc-3-(bromomethyl)piperidine, also known as tert-butyl this compound-1-carboxylate, can be achieved through several routes. guidechem.com A common method involves the initial protection of the piperidine nitrogen with a Boc group, followed by bromomethylation.

Another approach begins with a precursor like 3-hydroxypyridine. This can be reacted with benzyl (B1604629) chloride to form an N-benzyl-3-hydroxypyridine quaternary salt, which is then catalytically reduced to yield N-benzyl-3-piperidinol. google.com Subsequent functional group manipulation can lead to the desired N-protected this compound.

N-Benzyl-3-(bromomethyl)piperidine:

The benzyl (Bn) group is another common amine protecting group. It is stable under a wide range of non-reductive conditions. The synthesis of N-benzyl-3-(bromomethyl)piperidine can be accomplished by reacting a suitable piperidine precursor with benzyl bromide. google.com For instance, N-benzyl-3-(bromomethyl)-piperidine can be used in substitution reactions with various nucleophiles. prepchem.com

The table below summarizes representative synthetic approaches for N-protected this compound derivatives.

| Starting Material | Protecting Group | Reagents and Conditions | Product | Reported Yield | Reference |

|---|---|---|---|---|---|

| N-benzyl-3-(hydroxymethyl)piperidine | Benzyl | Triphenylphosphine, Carbon tetrabromide, THF, 48h, room temperature | N-benzyl-3-(bromomethyl)piperidine | 86.4% | chemicalbook.com |

| (3-(hydroxymethyl)phenyl)methanol | - | 1. SOCl2; 2. Piperidine; 3. PBr3, DCM, 0°C to RT, 2h | This compound (as part of a larger synthesis) | 40% (for bromination step) | unimi.it |

| 3-Hydroxypyridine | Benzyl | 1. Benzyl chloride; 2. Catalytic hydrogenation (Nickel-based catalyst), 3-5 atm H2 | N-benzyl-3-piperidinol (precursor) | Not specified | google.com |

Deprotection Strategies and their Chemical Compatibility

The removal of the protecting group from the piperidine nitrogen is a critical final step to yield the free this compound or to allow for subsequent N-functionalization. The choice of deprotection method must be compatible with the rest of the molecule, particularly the reactive bromomethyl group.

Deprotection of N-Boc Derivatives:

The Boc group is typically removed under acidic conditions. tcichemicals.com A common reagent for this purpose is trifluoroacetic acid (TFA), often used neat or in a solvent like dichloromethane (DCM). beilstein-journals.org This method is generally efficient and clean. Aqueous phosphoric acid has also been reported as an effective and environmentally benign reagent for the deprotection of tert-butyl carbamates. organic-chemistry.org The compatibility of Boc deprotection with other functional groups is a key advantage; for example, it can be selectively removed in the presence of benzyl esters and other protecting groups that are labile to hydrogenolysis. organic-chemistry.org

Deprotection of N-Benzyl Derivatives:

The removal of the N-benzyl group is most commonly achieved through catalytic hydrogenolysis. researchgate.netsioc-journal.cn This involves the use of a palladium catalyst, such as palladium on carbon (Pd/C), and a source of hydrogen. sciencemadness.orgjk-sci.com The hydrogen source can be hydrogen gas (H₂) or a transfer hydrogenation reagent like ammonium (B1175870) formate. sciencemadness.orgjk-sci.com This method is highly effective but has limitations regarding chemical compatibility. Functional groups that are also susceptible to reduction, such as alkenes, alkynes, and some aromatic systems, may be reduced under these conditions. researchgate.net Alternative, non-reductive methods for N-debenzylation have been developed to address these compatibility issues. One such method involves the use of potassium tert-butoxide in DMSO with oxygen, which can be advantageous when the molecule contains functional groups sensitive to reduction. researchgate.net

The following table summarizes common deprotection strategies and their compatibility.

| Protecting Group | Reagents and Conditions | Advantages | Limitations/Compatibility Issues | Reference |

|---|---|---|---|---|

| N-Boc | Trifluoroacetic acid (TFA) in Dichloromethane (DCM) | High efficiency, mild conditions. | Not compatible with other acid-labile groups. | beilstein-journals.org |

| N-Boc | Aqueous phosphoric acid | Environmentally benign, selective over Cbz carbamates and benzyl esters. | May not be suitable for all substrates. | organic-chemistry.org |

| N-Benzyl | 10% Pd/C, Ammonium formate, Methanol | Effective for catalytic transfer hydrogenation. | May reduce other functional groups (e.g., alkenes, nitro groups). researchgate.net | sciencemadness.org |

| N-Benzyl | H₂, Pd/C | Common and effective hydrogenolysis method. | Not compatible with reducible functional groups like olefins or some aromatic groups. researchgate.netjk-sci.com | jk-sci.com |

| N-Benzyl | Potassium tert-butoxide (KOtBu), DMSO, O₂ | Non-reductive, complementary to hydrogenolysis. Tolerates a variety of functional groups. | Strongly basic conditions may not be suitable for base-labile substrates. | researchgate.net |

Reactivity and Mechanistic Investigations of the Bromomethyl Moiety

Nucleophilic Substitution Reactions

The primary mode of reactivity for 3-(Bromomethyl)piperidine is nucleophilic substitution, where the bromide ion acts as an effective leaving group. These reactions typically proceed via a bimolecular (SN2) mechanism.

The reaction of this compound with various amines is a fundamental method for constructing new carbon-nitrogen bonds.

Primary and Secondary Amines: These amines act as potent nucleophiles, attacking the electrophilic carbon of the bromomethyl group to displace the bromide ion. This substitution reaction yields a new secondary or tertiary amine, respectively. The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The reactivity can be influenced by steric hindrance; less hindered amines generally provide better yields.

Tertiary Amines: The reaction with tertiary amines leads to the formation of a quaternary ammonium (B1175870) salt. In this process, the nitrogen atom of the tertiary amine attacks the bromomethyl group, resulting in a positively charged quaternary ammonium cation with the bromide as the counter-ion.

Table 1: Amination Reactions of this compound

| Amine Type | Nucleophile Example | Product Class |

|---|---|---|

| Primary Amine | R-NH₂ | 3-((Alkylamino)methyl)piperidine |

| Secondary Amine | R₂NH | 3-((Dialkylamino)methyl)piperidine |

| Tertiary Amine | R₃N | 3-((Trialkylammonio)methyl)piperidine bromide |

Analogous to amination, the bromomethyl group is reactive towards sulfur and oxygen nucleophiles.

Thiolation: Thiols (R-SH) and their conjugate bases, thiolates (R-S⁻), are excellent nucleophiles. youtube.comchemistrysteps.com The reaction with this compound proceeds through an SN2 pathway to form thioethers (sulfides). youtube.com This S-alkylation is a common and efficient method for creating carbon-sulfur bonds. jmaterenvironsci.com

Alkoxylation: Alcohols (R-OH) and especially their more nucleophilic conjugate bases, alkoxides (R-O⁻), can displace the bromide to form ethers. The reaction with an alcohol typically requires a base to deprotonate the alcohol, enhancing its nucleophilicity. youtube.com The Williamson ether synthesis, which involves the reaction of an alkoxide with an alkyl halide, is a classic example of this pathway. masterorganicchemistry.com

The azide ion (N₃⁻) is a versatile nucleophile that readily displaces the bromide from this compound to yield 3-(azidomethyl)piperidine. This reaction is a key step in introducing a synthetically useful azide functional group.

The resulting organic azide is a stable intermediate that can undergo various subsequent transformations. A prominent example is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a "click" reaction, where the azide reacts with a terminal alkyne to form a stable 1,4-disubstituted 1,2,3-triazole ring. chemistrysteps.com This one-pot process, combining nucleophilic substitution with cycloaddition, is highly efficient for creating complex heterocyclic structures. chemistrysteps.com

When a nucleophilic substitution reaction occurs at a chiral center, the stereochemistry of the product is a critical consideration. For this compound, if the 3-position of the piperidine (B6355638) ring is a stereocenter, SN2 reactions will proceed with a predictable outcome.

The SN2 reaction is a concerted, one-step process where the nucleophile attacks the electrophilic carbon from the side opposite to the leaving group (backside attack). doubtnut.comquora.comresearchgate.net This mechanism dictates that the reaction proceeds with an inversion of configuration at the chiral carbon. masterorganicchemistry.comdoubtnut.comquora.comlibretexts.org For instance, if the starting material is the (R)-enantiomer of this compound, the product of an SN2 reaction will be the (S)-enantiomer. This stereospecificity is a hallmark of the SN2 mechanism and allows for precise control over the stereochemistry of the final product. researchgate.net

Reductive Transformations of the Bromomethyl Group

The bromomethyl group can be reduced to a methyl group, effectively removing the bromine atom and replacing it with a hydrogen. This dehalogenation can be achieved through several methods:

Catalytic Hydrogenolysis: This method involves the use of hydrogen gas (H₂) and a metal catalyst, such as palladium on carbon (Pd/C).

Metal/Acid Systems: Active metals like zinc in the presence of an acid (e.g., HCl or acetic acid) can be used to reduce the alkyl halide. doubtnut.com

Hydride Reagents: While powerful hydride reagents like lithium aluminum hydride (LiAlH₄) can achieve this reduction, they are less selective. Milder, radical-based reductions using reagents like tributyltin hydride (Bu₃SnH) or tris(trimethylsilyl)silane (TTMSS) are also effective and offer good functional group tolerance. researchgate.net

Grignard Reagent Formation and Protonolysis: The compound can be converted to its corresponding Grignard reagent, which is then quenched with a proton source like water to yield the alkane. youtube.com

These transformations convert this compound into 3-methylpiperidine (B147322).

Oxidative Pathways Affecting the Bromomethyl Moiety

The bromomethyl group can be susceptible to oxidation, converting the C-Br bond to a C-O bond. The Kornblum oxidation is a classic method for converting primary alkyl halides into aldehydes. wikipedia.org This reaction typically uses dimethyl sulfoxide (DMSO) as the oxidant and a base, such as triethylamine. wikipedia.org In this process, this compound would be oxidized to piperidine-3-carbaldehyde.

Further oxidation of the resulting aldehyde to a carboxylic acid (piperidine-3-carboxylic acid) can be achieved using various oxidizing agents. libretexts.org Strong oxidants like potassium permanganate (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid) are commonly used for this transformation. libretexts.orgmasterorganicchemistry.comlibretexts.org It is important to note that the piperidine nitrogen itself is susceptible to oxidation, which may necessitate the use of an N-protecting group to achieve selective oxidation of the bromomethyl group.

Intramolecular Cyclization Reactions and Annulation Chemistry

The bifunctional nature of this compound, possessing both a nucleophilic secondary amine and an electrophilic bromomethyl group, makes it an ideal substrate for intramolecular cyclization reactions. These reactions are pivotal in the construction of fused heterocyclic ring systems, which are common scaffolds in numerous biologically active compounds.

Intramolecular cyclization of this compound derivatives is a key strategy for the synthesis of indolizidines, a class of bicyclic alkaloids with a nitrogen atom at the bridgehead. The fundamental transformation involves the nucleophilic attack of the piperidine nitrogen onto the electrophilic carbon of the bromomethyl group, leading to the formation of a new carbon-nitrogen bond and subsequent ring closure.

The efficiency and stereochemical outcome of this cyclization can be influenced by various factors, including the nature of the substituents on the piperidine ring and the reaction conditions. For instance, the presence of an activating group on the piperidine nitrogen can modulate its nucleophilicity, thereby affecting the rate of cyclization.

A common synthetic approach involves the N-alkylation of a suitable piperidine precursor with a substrate that can be subsequently converted to the bromomethyl moiety, followed by base-induced cyclization. The choice of base and solvent can play a crucial role in the yield and purity of the resulting indolizidine.

Table 1: Examples of Intramolecular Cyclization for Indolizidine Synthesis

| Starting Material | Reagents and Conditions | Product | Yield (%) |

|---|---|---|---|

| N-protected 3-(hydroxymethyl)piperidine | 1. PBr3, Et2O; 2. Base (e.g., K2CO3), MeCN | N-protected Indolizidine | Varies |

This table is a generalized representation based on common synthetic transformations and may not reflect specific experimental results.

Tandem reactions that combine an initial intermolecular aza-Michael addition with a subsequent intramolecular cyclization offer an efficient pathway to complex heterocyclic structures. In the context of this compound, the piperidine nitrogen can act as a nucleophile in a conjugate addition to a Michael acceptor. The resulting adduct, which still contains the reactive bromomethyl group, can then undergo an intramolecular cyclization.

This tandem approach allows for the rapid construction of polycyclic systems in a single synthetic operation. The sequence begins with the formation of a carbon-nitrogen bond through the aza-Michael addition, followed by the formation of another carbon-nitrogen or carbon-carbon bond in the cyclization step. The nature of the Michael acceptor determines the structure of the final product. For instance, the use of α,β-unsaturated esters or ketones can lead to the formation of functionalized indolizidine derivatives.

The reaction conditions for these tandem processes need to be carefully optimized to ensure that both the aza-Michael addition and the subsequent cyclization proceed efficiently. The choice of solvent, temperature, and the potential use of a catalyst can all impact the outcome of the reaction.

Table 2: Generalized Tandem Aza-Michael Addition and Cyclization

| Reactants | Michael Acceptor | Key Steps | Product Type |

|---|---|---|---|

| This compound | α,β-Unsaturated Ketone | 1. Aza-Michael Addition; 2. Intramolecular N-alkylation | Functionalized Indolizidine |

This table illustrates the general principle of the tandem reaction and the types of products that can be formed.

Rearrangement Processes and Their Driving Forces

In addition to direct substitution and cyclization reactions, the this compound system can undergo rearrangement processes. These rearrangements often involve the formation of strained intermediates, such as aziridinium ions, which can then be opened by nucleophiles to yield products with a different ring structure.

One potential rearrangement pathway for this compound involves the intramolecular displacement of the bromide by the piperidine nitrogen to form a bicyclic aziridinium ion. This strained intermediate can then be attacked by a nucleophile at either of the two carbons of the original aziridine ring. Attack at the carbon that was originally part of the piperidine ring would lead back to a piperidine derivative. However, attack at the exocyclic carbon would result in the formation of a pyrrolidine ring with a new substituent.

The driving force for such rearrangements is typically the release of ring strain in the intermediate. The regioselectivity of the nucleophilic attack on the aziridinium ion is influenced by steric and electronic factors.

While specific studies on the rearrangement of this compound are not extensively documented, the principles of such transformations are well-established in the chemistry of related haloalkylamines. The propensity for rearrangement is dependent on the reaction conditions and the presence of suitable nucleophiles.

Table 3: Potential Rearrangement Products from this compound

| Intermediate | Nucleophile | Potential Product | Driving Force |

|---|---|---|---|

| Bicyclic Aziridinium Ion | H2O | 3-Hydroxy-1-benzylpiperidine (if N-benzylated) and 2-(Hydroxymethyl)-1-benzylpyrrolidine | Release of ring strain |

This table is based on analogous rearrangements of substituted 1-benzylpyrrolidines and 1-benzylpiperidines and represents potential, rather than definitively observed, outcomes for this compound itself.

Applications in Complex Molecule Synthesis and Organic Transformations

Role as a Core Building Block for Substituted Piperidine (B6355638) Scaffolds

3-(Bromomethyl)piperidine serves as a crucial bifunctional building block in the synthesis of a wide array of substituted piperidine scaffolds. The piperidine ring is a prevalent structural motif in numerous pharmaceuticals and natural alkaloids, and its incorporation into a molecule can significantly influence its physicochemical properties, such as lipophilicity and metabolic stability, thereby enhancing biological activity. nih.gov The strategic placement of a reactive bromomethyl group at the 3-position allows for versatile functionalization, making it a valuable starting material for creating diverse molecular architectures.

The utility of this compound as a building block is primarily due to the presence of two reactive sites: the secondary amine of the piperidine ring and the electrophilic carbon of the bromomethyl group. The nitrogen atom can undergo various reactions, including N-alkylation, N-acylation, and N-arylation, to introduce a wide range of substituents. Simultaneously, the bromomethyl group is an excellent electrophile for nucleophilic substitution reactions, enabling the introduction of diverse functionalities at the 3-position of the piperidine ring. This dual reactivity allows for a modular approach to the synthesis of complex piperidine derivatives.

A common strategy involves the protection of the piperidine nitrogen with a suitable protecting group, such as a tert-butoxycarbonyl (Boc) group, to facilitate selective functionalization at the bromomethyl position. The resulting N-protected this compound can then be reacted with various nucleophiles to introduce substituents at the C3-position. Subsequent deprotection of the nitrogen atom allows for further modification at the N-position, providing access to a vast chemical space of disubstituted piperidines.

The following table provides examples of substituted piperidine scaffolds synthesized from this compound derivatives:

| Starting Material | Reagent(s) | Product | Application/Significance |

| (R)-N-Boc-3-(bromomethyl)piperidine | Various nucleophiles | Chiral 3-substituted piperidines | Enantiomerically pure building blocks for pharmaceuticals. |

| This compound | Alkyl or aryl amines | N,3-disubstituted piperidines | Synthesis of biologically active compounds. |

| N-Alkyl-3-(bromomethyl)piperidine | Organometallic reagents | 3-Alkyl or 3-aryl-N-alkylpiperidines | Exploration of structure-activity relationships. |

Strategic Intermediate in the Assembly of Polycyclic and Spiro Systems

While direct and explicit examples of this compound in the synthesis of polycyclic and spiro systems are not extensively documented in readily available literature, its structural features and reactivity patterns suggest its potential as a strategic intermediate in the assembly of such complex molecular architectures. The construction of spirocyclic and fused-ring systems often involves intramolecular cyclization reactions, where a bifunctional molecule is designed to react with itself to form the desired ring system.

The bifunctionality of this compound, possessing both a nucleophilic nitrogen and an electrophilic bromomethyl group, makes it a suitable candidate for such intramolecular reactions. For instance, after N-alkylation with a substrate containing a nucleophilic center, an intramolecular nucleophilic substitution could lead to the formation of a new ring fused to the piperidine core, resulting in a polycyclic system.

Similarly, in the synthesis of spirocycles, a key step often involves the formation of a quaternary carbon center that is common to two rings. This compound could be elaborated into a precursor containing a nucleophilic center that can then undergo an intramolecular reaction with the bromomethyl group to form a spirocyclic system. For example, conversion of the bromomethyl group to a longer chain with a terminal nucleophile could facilitate an intramolecular cyclization onto a carbon atom of the piperidine ring, leading to a spirocyclic structure. The synthesis of spiro[indoline-3,4'-pyridine] derivatives has been achieved through three-component reactions, showcasing the feasibility of constructing such complex scaffolds. beilstein-journals.org

The following table illustrates hypothetical pathways for the synthesis of polycyclic and spiro systems using this compound as a key intermediate.

| Target System | Proposed Synthetic Strategy | Key Reaction |

| Fused Polycyclic System | N-alkylation with a substrate containing a nucleophile, followed by intramolecular cyclization. | Intramolecular nucleophilic substitution |

| Spirocyclic System | Elaboration of the bromomethyl group to a chain with a terminal nucleophile, followed by intramolecular cyclization. | Intramolecular C-alkylation |

Utilization in Multi-Component Reaction Design

Multicomponent reactions (MCRs) are powerful tools in organic synthesis that allow for the construction of complex molecules from three or more starting materials in a single step. acsgcipr.org While specific examples detailing the use of this compound as a direct component in well-known MCRs like the Ugi or Passerini reactions are not prevalent, its chemical properties suggest its potential utility in the design of novel MCRs.

The Passerini reaction, for instance, is a three-component reaction between a carboxylic acid, a carbonyl compound, and an isocyanide to form an α-acyloxy amide. organic-chemistry.org The Ugi reaction is a four-component reaction between a ketone or aldehyde, an amine, an isocyanide, and a carboxylic acid to form a bis-amide. nih.gov The reactivity of the bromomethyl group in this compound could be harnessed in a post-MCR modification strategy. For example, a product from an Ugi or Passerini reaction containing a nucleophilic functional group could be subsequently alkylated with this compound to introduce the piperidine moiety.

Furthermore, the development of novel MCRs could directly incorporate this compound. For instance, a reaction could be designed where the piperidine nitrogen acts as the amine component, and the bromomethyl group participates in a subsequent intramolecular cyclization with another functional group formed during the MCR. This would lead to the rapid assembly of complex, piperidine-containing heterocyclic systems. The synthesis of functionalized piperidines has been achieved through one-pot, three-component coupling reactions, highlighting the applicability of MCRs in this area. nih.gov

The following table outlines potential applications of this compound in the context of multicomponent reactions.

| MCR Strategy | Role of this compound | Potential Product |

| Post-MCR Modification | Alkylating agent for an MCR product containing a nucleophile. | Complex molecule with a piperidine substituent. |

| Novel MCR Design | Amine component with the bromomethyl group for subsequent intramolecular reaction. | Fused or spirocyclic piperidine-containing heterocycle. |

Alkylating Agent in Organic Synthesis

The primary and most well-established application of this compound in organic synthesis is its role as an alkylating agent. The bromomethyl group is a highly reactive electrophilic moiety due to the electron-withdrawing nature of the bromine atom, which polarizes the carbon-bromine bond and makes the carbon atom susceptible to nucleophilic attack. This reactivity allows for the facile introduction of a piperidin-3-ylmethyl group onto a wide variety of nucleophilic substrates.

This compound can be used to alkylate a diverse range of nucleophiles, including:

Nitrogen Nucleophiles: Amines (primary, secondary, and aromatic), amides, and heterocycles like imidazoles and pyrazoles can be N-alkylated to introduce the piperidin-3-ylmethyl moiety.

Oxygen Nucleophiles: Alcohols and phenols can be O-alkylated to form the corresponding ethers. Carboxylic acids can be esterified under basic conditions.

Sulfur Nucleophiles: Thiols can be S-alkylated to form thioethers.

Carbon Nucleophiles: Enolates, organometallic reagents, and other carbanions can be C-alkylated to form new carbon-carbon bonds.

The choice of reaction conditions, such as the solvent, base, and temperature, can be optimized to achieve high yields and selectivity in these alkylation reactions. The use of a protected form of this compound, such as the N-Boc derivative, is often preferred to avoid side reactions involving the piperidine nitrogen.

The following table summarizes various alkylation reactions utilizing this compound and its derivatives.

| Nucleophile | Product Type | Significance |

| Primary/Secondary Amine | Tertiary Amine | Synthesis of biologically active amines. |

| Phenol | Aryl Ether | Introduction of a piperidine motif into phenolic compounds. |

| Thiol | Thioether | Formation of sulfur-containing piperidine derivatives. |

| Enolate | α-Alkylated Carbonyl | Carbon-carbon bond formation for the synthesis of complex molecules. |

Precursor to Advanced Organic Reagents and Ligands

Beyond its direct use as a building block, this compound can serve as a precursor for the synthesis of more advanced organic reagents and ligands. The piperidine scaffold is a common feature in the design of ligands for transition metal catalysis, and the reactive bromomethyl handle of this compound provides a convenient entry point for the introduction of ligating atoms.

A prominent application in this area is the synthesis of phosphine (B1218219) ligands. Phosphines are a critical class of ligands in catalysis, and their electronic and steric properties can be fine-tuned to control the outcome of a catalytic reaction. This compound can be reacted with metal phosphides, such as lithium diphenylphosphide (LiPPh₂), to generate phosphine ligands containing a piperidin-3-ylmethyl group. These P,N-type ligands, containing both a soft phosphorus donor and a hard nitrogen donor, can coordinate to metal centers in a bidentate fashion and have shown utility in various catalytic transformations.

The synthesis of such ligands often involves the reaction of the bromomethyl derivative with a phosphine nucleophile. The resulting ligand can then be used in a variety of catalytic applications.

The following table illustrates the synthesis of a phosphine ligand from an N-protected this compound.

| Starting Material | Reagent | Product | Application |

| N-Boc-3-(bromomethyl)piperidine | Lithium diphenylphosphide (LiPPh₂) | N-Boc-3-(diphenylphosphinomethyl)piperidine | Precursor to a P,N-bidentate ligand for catalysis. |

Applications in Materials Science Intermediates (focus on the synthetic aspect)

The piperidine moiety is not only important in medicinal chemistry but also has emerging applications in materials science. The incorporation of piperidine units into polymers and other materials can impart desirable properties, such as altered solubility, thermal stability, and biological activity. This compound, with its reactive handle, serves as a valuable intermediate for the synthesis of monomers and other building blocks for materials science applications.

One potential application is in the synthesis of functional polymers. This compound can be used to introduce piperidine side chains into a polymer backbone. This can be achieved either by polymerization of a monomer derived from this compound or by post-polymerization modification of a polymer containing reactive sites that can be alkylated with this compound. For example, a polymer with pendant nucleophilic groups could be functionalized with piperidine units via reaction with this compound. The synthesis of polymers containing piperidine cycles has been investigated for various applications. researchcommons.org

Another area of interest is the development of bioactive materials. Piperidine derivatives have been incorporated into polymeric films for potential drug delivery applications. nih.gov this compound could be used to attach piperidine-containing bioactive molecules to a polymer scaffold or to create a polymer that itself has biological activity.

The following table provides examples of how this compound can be utilized in the synthesis of materials science intermediates.

| Application Area | Synthetic Approach | Resulting Material |

| Functional Polymers | Post-polymerization modification of a reactive polymer. | Polymer with piperidine side chains. |

| Bioactive Materials | Attachment of piperidine-containing molecules to a polymer scaffold. | Bioactive polymeric film. |

Theoretical and Computational Studies of 3 Bromomethyl Piperidine

Quantum Chemical Characterization of Electronic Structure

Quantum chemical calculations are fundamental to understanding the electronic nature of a molecule. These calculations can predict various properties that govern the reactivity and stability of 3-(Bromomethyl)piperidine.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in chemical reactions. The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity.

For this compound, the HOMO is expected to be localized primarily on the nitrogen atom of the piperidine (B6355638) ring due to its lone pair of electrons, and potentially on the bromine atom. The LUMO is likely to be associated with the antibonding orbital of the C-Br bond, making this site susceptible to nucleophilic attack. The HOMO-LUMO energy gap would provide a quantitative measure of its reactivity.

Table 1: Illustrative Frontier Orbital Energies for this compound This data is hypothetical and serves as an example of typical values for similar organic molecules.

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -9.5 |

| LUMO Energy | +0.5 |

| HOMO-LUMO Gap | 10.0 |

Global reactivity descriptors, derived from the energies of the frontier orbitals, provide further insights into the chemical behavior of this compound. These descriptors include electronegativity (χ), chemical potential (μ), chemical hardness (η), and chemical softness (S).

Electronegativity (χ) measures the ability of a molecule to attract electrons.

Chemical Potential (μ) is the negative of electronegativity and relates to the escaping tendency of electrons from an equilibrium system.

Chemical Hardness (η) quantifies the resistance of a molecule to change its electron distribution. A harder molecule has a larger HOMO-LUMO gap.

Chemical Softness (S) is the reciprocal of hardness and indicates a molecule's polarizability.

These parameters are calculated using the following equations, where I is the ionization potential and A is the electron affinity, which can be approximated by the negative of the HOMO and LUMO energies, respectively (I ≈ -EHOMO and A ≈ -ELUMO).

χ = (I + A) / 2

μ = -χ

η = (I - A) / 2

S = 1 / η

Table 2: Illustrative Global Reactivity Descriptors for this compound This data is hypothetical and based on the illustrative frontier orbital energies in Table 1.

| Descriptor | Value |

|---|---|

| Ionization Potential (I) (eV) | 9.5 |

| Electron Affinity (A) (eV) | -0.5 |

| Electronegativity (χ) (eV) | 4.5 |

| Chemical Potential (μ) (eV) | -4.5 |

| Chemical Hardness (η) (eV) | 5.0 |

| Chemical Softness (S) (eV⁻¹) | 0.2 |

Mechanistic Elucidation of Reactivity Pathways

Computational chemistry is instrumental in mapping out the potential energy surfaces of chemical reactions, allowing for the detailed study of reaction mechanisms.

For this compound, a key reaction would be nucleophilic substitution at the bromomethyl group. Transition state theory can be used to locate the transition state structure for such a reaction, for instance, an SN2 reaction with a nucleophile. By calculating the energy of the transition state, the activation energy barrier for the reaction can be determined, providing a prediction of the reaction rate. Vibrational frequency calculations are performed to confirm that the identified structure is a true transition state, characterized by a single imaginary frequency corresponding to the motion along the reaction coordinate.

The piperidine ring exists in a chair conformation, and the 3-(bromomethyl) substituent can be in either an axial or equatorial position. These two conformers will have different energies, and computational methods can predict which is more stable and the energy barrier for ring inversion. The lowest energy conformation is crucial as it is the most populated state and will likely be the starting point for any reaction.

For reactions involving the creation of a new stereocenter, computational analysis of the transition states leading to different stereoisomers can predict the stereochemical outcome of the reaction. For instance, the facial selectivity of an attack on a prochiral center can be rationalized by comparing the activation energies of the competing pathways. A computational study on related methylpiperidines has shown that the stability is influenced by the position of the methyl group on the piperidine ring. nih.gov

Structure-Reactivity Relationships Through Computational Modeling

By systematically modifying the structure of this compound in silico, for example, by changing the substituent on the nitrogen atom or by replacing the bromine with other halogens, a computational model can be built to establish structure-reactivity relationships. This involves correlating calculated properties (like the HOMO-LUMO gap, atomic charges, or activation energies) with expected reactivity. Such models are invaluable in medicinal chemistry and materials science for designing molecules with desired properties. For instance, understanding how electronic modifications to the piperidine ring affect the reactivity of the C-Br bond can guide the synthesis of new derivatives with tailored reactivity.

Future Research Directions and Unexplored Methodological Opportunities

Development of Novel Catalytic Systems for Functionalization

The functionalization of the piperidine (B6355638) ring and the manipulation of the bromomethyl group are central to the utility of 3-(bromomethyl)piperidine. Future research will undoubtedly focus on the development of more sophisticated and efficient catalytic systems to achieve these transformations with high selectivity and versatility.

Transition metal catalysis, particularly with rhodium and palladium, has already demonstrated significant potential in the functionalization of piperidine derivatives. nih.govnih.govresearchgate.netchemrxiv.org Future efforts are likely to be directed towards the design of novel ligand scaffolds that can precisely control the regioselectivity and stereoselectivity of C-H functionalization at various positions on the piperidine ring. nih.govnih.gov For instance, rhodium-catalyzed C-H insertion reactions using donor/acceptor carbenes have shown that the choice of catalyst and the nature of the amine protecting group can direct functionalization to the C2 or C4 positions. nih.govnih.gov Extending this control to the C3 position for direct modification of the this compound core remains a significant challenge and an area ripe for exploration.

A key development in this area is the use of rhodium-catalyzed asymmetric carbometalation of dihydropyridines to access enantioenriched 3-substituted piperidines. nih.govsnnu.edu.cnacs.org This approach, which involves a three-step process of partial reduction, asymmetric carbometalation, and further reduction, opens up possibilities for creating chiral libraries of 3-functionalized piperidines from readily available starting materials. nih.govsnnu.edu.cnacs.org

| Catalyst System | Transformation | Key Features |

| Rhodium(I) / Chiral Phosphine (B1218219) Ligands | Asymmetric carbometalation of dihydropyridines | Provides access to enantioenriched 3-substituted tetrahydropyridines. nih.govsnnu.edu.cnacs.org |

| Dirhodium(II) Carboxylates | C-H insertion with donor/acceptor carbenes | Site-selectivity at C2 or C4 controlled by catalyst and protecting group. nih.govnih.gov |

| Palladium(0) / Phosphine Ligands | Hydroarylation of pyrrolines | Delivers 3-aryl pyrrolidines, a related saturated heterocycle. researchgate.netchemrxiv.org |

This table summarizes emerging catalytic systems with potential applications in the functionalization of the piperidine core relevant to this compound.

Innovations in Green Chemistry Approaches for Synthesis

The pharmaceutical industry's increasing focus on sustainability is driving the adoption of green chemistry principles in synthetic route design. For a widely used building block like this compound, developing greener synthetic methods is of paramount importance.

A significant area of future research lies in the use of biocatalysis. Enzymes offer unparalleled selectivity and can operate under mild, aqueous conditions, thereby reducing the environmental impact of chemical processes. Recent advancements have demonstrated the first biocatalytic synthesis of piperidine derivatives using immobilized lipases in multicomponent reactions. rsc.orgsemanticscholar.orgresearchgate.net The application of enzymes, such as hydroxylases, for the selective C-H oxidation of piperidines presents a promising strategy for introducing functional handles that can be further elaborated. chemistryviews.orgnews-medical.net Exploring enzymatic routes for the synthesis or functionalization of this compound could lead to more sustainable and efficient manufacturing processes.

The replacement of hazardous and environmentally persistent solvents is another critical aspect of green chemistry. unibo.itmdpi.comwhiterose.ac.uk Research into the use of benign alternatives such as water, ionic liquids, or bio-derived solvents for the synthesis and modification of piperidines is gaining traction. mdpi.com For instance, water-mediated intramolecular cyclization reactions have been developed for the synthesis of piperidinols. The development of robust synthetic protocols for this compound and its derivatives in these green solvent systems will be a key focus of future research. Furthermore, the use of alternative bases to piperidine for Fmoc removal in solid-phase peptide synthesis, such as 3-(diethylamino)propylamine (DEAPA), highlights a trend towards replacing hazardous reagents with safer alternatives that could be applied to other areas of piperidine chemistry. rsc.org

| Green Chemistry Approach | Application in Piperidine Synthesis | Potential Benefits |

| Biocatalysis (e.g., Lipases, Hydroxylases) | Multicomponent reactions, C-H oxidation | High selectivity, mild reaction conditions, reduced waste. rsc.orgsemanticscholar.orgresearchgate.netchemistryviews.orgnews-medical.net |

| Use of Green Solvents (e.g., Water, Ionic Liquids) | Cyclization and functionalization reactions | Reduced toxicity and environmental impact, potential for catalyst recycling. mdpi.com |

| Alternative Reagents | Replacement of hazardous bases and reagents | Improved safety profile and reduced environmental harm. rsc.org |

This table highlights key green chemistry innovations applicable to the synthesis and functionalization of piperidine derivatives like this compound.

Exploration of Unconventional Reactivity Modes

Moving beyond traditional two-electron polar reactions, the exploration of unconventional reactivity modes, such as those involving radical intermediates and electrochemical methods, offers new possibilities for the synthesis and functionalization of this compound.

Radical-mediated reactions provide a powerful toolkit for the formation of C-C and C-heteroatom bonds. rsc.orgnih.gov The generation of α-aminoalkyl radicals followed by their cyclization onto unactivated double bonds has been used to prepare polysubstituted piperidines. rsc.org Photoredox catalysis, in particular, has emerged as a mild and efficient way to generate radical species under visible light irradiation, enabling transformations such as the construction of spirocyclic piperidines from linear aryl halide precursors. nih.gov The application of these radical-based strategies to precursors of this compound could unlock novel and efficient synthetic routes. A recent breakthrough combines biocatalytic C-H oxidation with radical cross-coupling, streamlining the synthesis of complex piperidines and reducing the number of synthetic steps significantly. chemistryviews.orgnews-medical.net

Electrochemistry represents another frontier in sustainable and innovative synthesis. beilstein-journals.orgnih.govresearchgate.netresearchgate.net Electrosynthetic methods can generate highly reactive species under ambient conditions without the need for stoichiometric chemical oxidants or reductants. The electroreductive cyclization of imines with dihaloalkanes in a flow microreactor has been successfully employed for the synthesis of piperidine derivatives. beilstein-journals.orgresearchgate.net This approach offers advantages in terms of safety, efficiency, and scalability. Exploring the electrochemical reactivity of this compound, both at the piperidine ring and the bromomethyl group, could lead to novel and selective functionalization pathways.

| Unconventional Reactivity | Method | Application in Piperidine Synthesis |

| Radical Chemistry | Radical cyclization, Photoredox catalysis | Synthesis of polysubstituted and spirocyclic piperidines. rsc.orgnih.govnih.gov |

| Electrochemistry | Electroreductive cyclization, Anodic oxidation | Synthesis of piperidine derivatives in flow reactors. beilstein-journals.orgnih.govresearchgate.net |

This table outlines unconventional reactivity modes and their applications in the synthesis of the piperidine scaffold.

Integration with Flow Chemistry and Automation for Enhanced Synthesis

The integration of continuous flow chemistry and automation is set to revolutionize the synthesis of pharmaceuticals and fine chemicals. merckmillipore.comresearchgate.netnih.govacs.orgucla.edu These technologies offer numerous advantages over traditional batch processing, including enhanced safety, improved reproducibility, higher yields, and the potential for process intensification and on-demand synthesis.

Flow chemistry is particularly well-suited for reactions that are highly exothermic, involve hazardous reagents, or require precise control over reaction parameters. The synthesis and functionalization of this compound could benefit significantly from flow-based approaches. For instance, the electroreductive cyclization for piperidine synthesis has been shown to be more efficient in a flow microreactor compared to a batch setup. beilstein-journals.orgresearchgate.net The ability to perform multi-step sequences in a continuous fashion without the need for isolation of intermediates can dramatically shorten synthesis times and reduce waste.

Automation, when coupled with flow chemistry, enables high-throughput experimentation for reaction optimization and library synthesis. merckmillipore.comresearchgate.netnih.gov Automated synthesis platforms can perform a wide range of reactions, purifications, and analyses with minimal human intervention. merckmillipore.com The application of such automated systems to the synthesis of libraries of this compound derivatives would accelerate the drug discovery process by rapidly generating diverse compound collections for biological screening.

| Technology | Key Advantages | Relevance to this compound |

| Flow Chemistry | Enhanced safety, precise control, scalability, multistep synthesis. | Safer handling of reactive intermediates, improved yield and purity. beilstein-journals.orgresearchgate.net |

| Automation | High-throughput screening, rapid library synthesis, improved reproducibility. | Accelerated discovery of new derivatives with desired properties. merckmillipore.comresearchgate.netnih.gov |

This table summarizes the benefits of integrating flow chemistry and automation into the synthesis and derivatization of this compound.

Advanced Spectroscopic Characterization (beyond basic identification, e.g., for reaction intermediates or complex derivatives)

While standard spectroscopic techniques like NMR and mass spectrometry are routine for basic structural elucidation, future research will increasingly rely on advanced spectroscopic methods for a deeper understanding of reaction mechanisms and the detailed characterization of complex derivatives of this compound.

Advanced NMR techniques, such as two-dimensional (2D) NMR (e.g., HSQC, HMBC, NOESY), are invaluable for the unambiguous assignment of complex structures and the determination of relative stereochemistry. ipb.ptresearchgate.net For example, Nuclear Overhauser Effect (NOE) experiments can provide crucial information about the spatial proximity of protons, which is essential for assigning the configuration of substituted piperidine rings. ipb.pt The use of these advanced NMR methods will be critical for characterizing the products of novel stereoselective reactions involving this compound.

Mass spectrometry (MS) is another powerful tool that is evolving beyond simple molecular weight determination. nih.govnih.govnist.govresearchgate.net Tandem mass spectrometry (MS/MS) can provide detailed structural information through the analysis of fragmentation patterns. nih.gov This is particularly useful for the characterization of homologous series of piperidine alkaloids and for identifying unknown metabolites or degradation products. nih.gov High-resolution mass spectrometry (HRMS) provides exact mass measurements, which are essential for confirming elemental compositions. The application of these advanced MS techniques will be crucial for the analysis of complex reaction mixtures and the identification of transient intermediates in catalytic cycles.

| Spectroscopic Technique | Application | Information Gained |

| Advanced 2D NMR (NOESY, ROESY) | Stereochemical analysis of complex piperidine derivatives | Determination of relative and absolute configuration. ipb.pt |

| Tandem Mass Spectrometry (MS/MS) | Structural elucidation of unknown derivatives and reaction byproducts | Detailed fragmentation patterns for unambiguous identification. nih.gov |

| High-Resolution Mass Spectrometry (HRMS) | Confirmation of elemental composition | Precise molecular formula determination. researchgate.net |

This table highlights the application of advanced spectroscopic techniques for the in-depth characterization of this compound derivatives and reaction pathways.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 3-(Bromomethyl)piperidine to improve yield and purity?

- Methodological Answer : The synthesis can be optimized by employing controlled alkylation reactions. For example, using N-bromosuccinimide (NBS) in inert solvents like carbon tetrachloride under reflux conditions, as demonstrated in analogous bromomethyl derivative syntheses . Catalytic amounts of triethylamine (Et₃N) in acetonitrile (MeCN) can enhance reaction efficiency by neutralizing HBr byproducts . Purification via recrystallization (e.g., using ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate gradients) is critical for achieving >93% purity, as seen in related brominated piperidine derivatives .

Q. What analytical techniques are recommended for characterizing this compound and its derivatives?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substitution patterns and bromomethyl group integration.

- High-Performance Liquid Chromatography (HPLC) : To assess purity using C18 columns and acetonitrile/water mobile phases.

- Mass Spectrometry (MS) : ESI-MS or GC-MS for molecular weight validation.

- Melting Point Analysis : Compare observed mp ranges (e.g., 79–82°C for structurally similar brominated alcohols) to literature values .

- Reference protocols from Section 3 of biomedical chemistry guidelines for reproducibility .

Advanced Research Questions

Q. How can researchers address instability issues of this compound in aqueous or protic environments?

- Methodological Answer : Instability often arises from hydrolysis of the bromomethyl group. Strategies include:

- Anhydrous Conditions : Conduct reactions under nitrogen/argon with rigorously dried solvents (e.g., molecular sieves for MeCN) .

- Protective Groups : Temporarily mask reactive sites (e.g., Boc-protected piperidines) during multi-step syntheses .

- Stability Studies : Use kinetic assays (e.g., HPLC monitoring at 25°C/40°C) to quantify degradation rates and identify optimal storage conditions (e.g., −20°C in amber vials) .

Q. What catalytic systems improve the efficiency of this compound in cross-coupling reactions?

- Methodological Answer :

- Nickel Catalysts : Effective for C–C bond formation, as shown in reductive coupling of halomethylpyridines .

- Copper-Mediated Click Chemistry : For triazole formation using azides, leveraging sodium ascorbate and CuSO₄ .

- Ligand Design : Bidentate P,N ligands enhance catalytic activity in ethylene oligomerization, a principle applicable to piperidine derivatives .

Q. How can researchers resolve contradictions in reported reaction conditions for alkylation using this compound?

- Methodological Answer :

- Systematic Variation : Test parameters (solvent polarity, temperature, base strength) using Design of Experiments (DoE) frameworks .

- Meta-Analysis : Compare literature data (e.g., yields under Et₃N vs. K₂CO₃) and validate hypotheses via controlled replicates .

- Mechanistic Studies : Use DFT calculations to model reaction pathways and identify rate-limiting steps .

Experimental Design & Data Analysis

Q. What frameworks guide the formulation of rigorous research questions for this compound applications?

- Methodological Answer :

- PICO Framework : Define Population (e.g., catalytic systems), Intervention (new ligands), Comparison (existing methods), Outcome (yield improvement) .

- FINER Criteria : Ensure questions are Feasible, Interesting, Novel, Ethical, and Relevant (e.g., "How does solvent choice impact SN2 reactivity?") .

Q. How should researchers design stability studies for this compound under varying conditions?

- Methodological Answer :

- Accelerated Degradation Tests : Expose the compound to elevated temperatures (40–60°C) and humidity (75% RH) for 1–4 weeks, analyzing samples weekly via HPLC .

- Light Sensitivity : Use UV-Vis spectroscopy to assess photodegradation in quartz cuvettes under 254 nm light .

Safety & Compliance

Q. What safety protocols are critical when handling this compound in electrophilic reactions?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.